An In-Depth Technical Guide to (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
The unique structural motif of the cyclopropylamine moiety has garnered significant interest within the pharmaceutical and agrochemical industries. The inherent conformational rigidity and electronic properties of the cyclopropane ring, when incorporated into bioactive molecules, can profoundly influence their pharmacological profiles, including potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of a specific substituted cyclopropylamine, (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine, a compound of interest for researchers and professionals in drug development.
This document will detail the nomenclature and identification of this compound, propose a robust synthetic pathway for its preparation, outline a thorough analytical characterization strategy, and discuss its potential applications in medicinal chemistry. The information presented herein is curated to provide both theoretical understanding and practical insights for scientists working with this and related chemical entities.
Part 1: Compound Identification and Nomenclature
The precise identification and correct naming of a chemical compound are fundamental for clear scientific communication and regulatory compliance.
Chemical Structure
The chemical structure of the title compound is as follows:
Figure 1: Chemical structure of (1-(3-chloro-4-fluorophenyl)cyclopropyl)methanamine.
CAS Number and IUPAC Nomenclature
Based on available chemical supplier databases, the most accurate identifiers for this compound are:
It is crucial to use these identifiers in all documentation and research records to ensure unambiguous referencing of this specific chemical entity.
Part 2: Proposed Synthesis
Synthetic Pathway Overview
The proposed synthesis involves a titanocene-mediated cyclopropanation of the nitrile group of 3-chloro-4-fluorobenzonitrile, followed by the reduction of the resulting cyclopropylnitrile to the primary amine.
Diagram 1: Proposed two-step synthesis of (1-(3-chloro-4-fluorophenyl)cyclopropyl)methanamine.
Detailed Experimental Protocol
Step 1: Synthesis of (1-(3-chloro-4-fluorophenyl)cyclopropyl)acetonitrile
This step employs a Kulinkovich-Szymoniak-type reaction for the direct conversion of a nitrile to a cyclopropylnitrile.
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Materials:
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3-chloro-4-fluorobenzonitrile
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Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
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Ethylmagnesium bromide (EtMgBr) in THF (e.g., 3.0 M solution)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 3-chloro-4-fluorobenzonitrile (1.0 eq) in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.
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After stirring for 15 minutes at 0 °C, add ethylmagnesium bromide solution (2.5 eq) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (1-(3-chloro-4-fluorophenyl)cyclopropyl)acetonitrile.
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Step 2: Synthesis of (1-(3-chloro-4-fluorophenyl)cyclopropyl)methanamine
This step involves the reduction of the nitrile group to a primary amine. Two common methods are presented.
Method A: Lithium Aluminum Hydride (LAH) Reduction
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Materials:
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(1-(3-chloro-4-fluorophenyl)cyclopropyl)acetonitrile
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Lithium aluminum hydride (LiAlH4)
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Anhydrous tetrahydrofuran (THF)
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Water
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15% aqueous sodium hydroxide (NaOH) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO4)
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Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH4 (1.5 eq) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of (1-(3-chloro-4-fluorophenyl)cyclopropyl)acetonitrile (1.0 eq) in anhydrous THF dropwise to the LAH suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams (Fieser workup).
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Stir the resulting granular precipitate for 1 hour at room temperature.
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Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
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Concentrate the filtrate under reduced pressure to yield the crude (1-(3-chloro-4-fluorophenyl)cyclopropyl)methanamine.
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Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.
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Method B: Catalytic Hydrogenation
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Materials:
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(1-(3-chloro-4-fluorophenyl)cyclopropyl)acetonitrile
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Raney Nickel (or another suitable catalyst, e.g., Pd/C)
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Ethanol (or methanol)
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Ammonia (optional, to suppress secondary amine formation)
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Hydrogen gas (H2)
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Procedure:
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In a hydrogenation vessel, dissolve (1-(3-chloro-4-fluorophenyl)cyclopropyl)acetonitrile (1.0 eq) in ethanol.
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Add a catalytic amount of Raney Nickel (5-10% by weight).
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(Optional) Add a small amount of ammonia to the reaction mixture.
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Pressurize the vessel with hydrogen gas (typically 50-100 psi).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
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Concentrate the filtrate under reduced pressure to afford the desired product.
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Part 3: Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted for (1-(3-chloro-4-fluorophenyl)cyclopropyl)methanamine:
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | 7.35 - 7.50 | m | Aromatic protons | |
| 7.10 - 7.25 | t | Aromatic proton | ||
| 2.80 - 3.00 | s | -CH₂NH₂ | ||
| 1.50 - 1.70 | br s | -NH₂ | ||
| 0.80 - 1.00 | m | Cyclopropyl CH₂ | ||
| 0.60 - 0.80 | m | Cyclopropyl CH₂ | ||
| ¹³C NMR | 158 - 162 | d | ¹JCF ≈ 245 | C-F |
| 138 - 142 | s | C-Cl | ||
| 128 - 132 | d | Aromatic CH | ||
| 125 - 128 | d | Aromatic CH | ||
| 115 - 118 | d | ²JCF ≈ 21 | Aromatic CH | |
| 45 - 50 | t | -CH₂NH₂ | ||
| 25 - 30 | s | Quaternary cyclopropyl C | ||
| 10 - 15 | t | Cyclopropyl CH₂ | ||
| ¹⁹F NMR | -110 to -120 | s | Ar-F |
3.1.1 Rationale for Predicted NMR Data
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¹H NMR: The aromatic protons will appear in the typical downfield region, with splitting patterns influenced by the chloro and fluoro substituents. The aminomethyl protons (-CH₂NH₂) are expected to be a singlet, and the amine protons (-NH₂) will likely be a broad singlet that can exchange with D₂O. The cyclopropyl protons will be in the upfield region, exhibiting complex multiplets due to geminal and vicinal coupling.
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¹³C NMR: The carbon attached to fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will have chemical shifts and potential smaller C-F couplings consistent with their positions relative to the substituents. The aliphatic carbons of the aminomethyl and cyclopropyl groups will appear in their characteristic upfield regions.
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¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring, with a chemical shift typical for an aryl fluoride.
3.1.2 Mass Spectrometry (MS)
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Expected Molecular Ion (M⁺): m/z ≈ 199.06 (for C₁₀H₁₁³⁵ClFN) and 201.06 (for C₁₀H₁₁³⁷ClFN) in a roughly 3:1 ratio, characteristic of a monochlorinated compound.
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Major Fragmentation Pathways: Expect fragmentation patterns typical for benzylic amines, including loss of the aminomethyl group and cleavage of the cyclopropyl ring.
3.1.3 Infrared (IR) Spectroscopy
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N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ (primary amine).
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C-H stretching (aromatic): ~3050-3100 cm⁻¹.
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C-H stretching (aliphatic): ~2850-2950 cm⁻¹.
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C=C stretching (aromatic): ~1500-1600 cm⁻¹.
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C-F stretching: ~1200-1250 cm⁻¹.
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C-Cl stretching: ~700-800 cm⁻¹.
Purity Assessment
The purity of the final compound should be assessed using the following techniques:
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High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient with a modifier like trifluoroacetic acid or formic acid), with UV detection at an appropriate wavelength.
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Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable.
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Elemental Analysis: To confirm the elemental composition (C, H, N).
Part 4: Potential Applications in Drug Development
The structural features of (1-(3-chloro-4-fluorophenyl)cyclopropyl)methanamine suggest its potential as a valuable building block in drug discovery.
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Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or a double bond, offering a way to fine-tune the conformational properties of a lead compound.
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Metabolic Stability: The cyclopropyl moiety is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.
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Introduction of Fluorine: The presence of a fluorine atom can modulate the pKa of the amine, improve binding affinity to target proteins through favorable interactions, and block metabolic pathways.
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Scaffold for Library Synthesis: The primary amine functionality serves as a convenient handle for further chemical modifications, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This technical guide provides a comprehensive overview of (1-(3-chloro-4-fluorophenyl)cyclopropyl)methanamine, including its identification, a proposed synthetic route, and a detailed plan for its analytical characterization. The insights into its potential applications in drug development underscore the importance of such substituted cyclopropylamines as valuable tools for medicinal chemists. The methodologies and predicted data presented here offer a solid foundation for researchers and scientists to synthesize, characterize, and utilize this compound in their research endeavors.
References
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Kulinkovich, O. G.; de Meijere, A. 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chem. Rev.2000 , 100 (8), 2789–2834. [Link]
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Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Chem. Commun.2001 , 1792-1793. [Link]
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Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc.: New York, 2001 . [Link]
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Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, Inc.: Hoboken, NJ, 2014 . [Link]
